molecular formula C15H14N2 B2859649 1-(2-Methyl-benzyl)-1H-benzoimidazole CAS No. 326607-90-3

1-(2-Methyl-benzyl)-1H-benzoimidazole

Cat. No.: B2859649
CAS No.: 326607-90-3
M. Wt: 222.291
InChI Key: GETYEVYLAYFLNQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-benzyl)-1H-benzoimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes. The presence of the 2-methyl-benzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-benzyl)-1H-benzoimidazole typically involves the reaction of o-phenylenediamine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a solvent like ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-benzyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with oxidized side chains.

    Reduction: Reduced benzimidazole compounds.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

1-(2-Methyl-benzyl)-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-benzyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

    1-Benzyl-1H-benzoimidazole: Lacks the 2-methyl group, resulting in different chemical and biological properties.

    2-Methyl-1H-benzoimidazole: Lacks the benzyl group, affecting its reactivity and applications.

    1-(2-Chlorobenzyl)-1H-benzoimidazole:

Uniqueness: 1-(2-Methyl-benzyl)-1H-benzoimidazole is unique due to the presence of both the 2-methyl and benzyl groups, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-6-2-3-7-13(12)10-17-11-16-14-8-4-5-9-15(14)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETYEVYLAYFLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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